molecular formula C8H13N3 B1391034 2-Methyl-2-(pyrazin-2-yl)propan-1-amine CAS No. 1176768-41-4

2-Methyl-2-(pyrazin-2-yl)propan-1-amine

Cat. No. B1391034
CAS RN: 1176768-41-4
M. Wt: 151.21 g/mol
InChI Key: DYLBXGBJQZSXOY-UHFFFAOYSA-N
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Description

“2-Methyl-2-(pyrazin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C8H13N3 . It has a molecular weight of 151.21 g/mol .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related studies that might provide insights. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring attached to a propan-1-amine group with a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 151.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Process : A general and efficient route for synthesizing 6-methylpyrazine-2-yl-amines, which could include derivatives like 2-Methyl-2-(pyrazin-2-yl)propan-1-amine, has been developed. This process involves the synthesis of (6-chloro-pyrazin-2-yl)-acetic acid followed by amination conditions, allowing access to the intended pyrazines (Colbon et al., 2008).

  • Structural Characterization : Structural characterization of derivatives related to this compound, such as various 2-aminothiazoles and polymorphic forms of related compounds, has been detailed, highlighting different hydrogen bonding patterns and molecular structures (Böck et al., 2020).

  • Planarity in Derivatives : Studies on the planarity of heteroaryldithiocarbazic acid derivatives, which are relevant to the chemical family of this compound, show a planar geometry crucial for tuberculostatic activity. This planarity is influenced by conjugations and hydrogen-bond contacts (Szczesio et al., 2011).

Bioactivity and Pharmacological Potential

  • Antitumor and Antimicrobial Activities : Pyrazole derivatives, which could include structures similar to this compound, have been synthesized and characterized for antitumor, antifungal, and antibacterial activities. This indicates potential pharmacological applications (Titi et al., 2020).

  • Tuberculostatic Activity : Studies on pyrazine derivatives, including methyldithiocarbonyl derivatives, have shown low tuberculostatic activity, indicating the potential application of these compounds in treating tuberculosis (Gobis et al., 2006).

  • Adenosine A2a Receptor Antagonism : Piperazine-derived triazolo[1,5-a]pyrazines, structurally related to this compound, have been synthesized and found to have moderate adenosine A2a receptor binding affinity, suggesting potential for therapeutic applications (Peng et al., 2005).

Advanced Material and Polymer Research

  • Polymerization Applications : Research on mononuclear Co(II), Zn(II), and Cd(II) complexes derived from pyrazolyl-methyl amines, which could be structurally similar to this compound, has demonstrated potential applications in the polymerization of methyl methacrylate, leading to high molecular weight polymers (Shin et al., 2016).

  • Ligand Design for Transition Metals : A study on a pentadentate amine/imine ligand containing a hexahydropyrimidine core, potentially related to the chemical family of this compound, highlights its application in forming complexes with first-row transition metals. These complexes exhibit varied coordination geometries and potential applications in catalysis and material science (Schmidt et al., 2011).

Biochemical Analysis

Biochemical Properties

2-Methyl-2-(pyrazin-2-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kappa opioid receptors (KOR) and mu opioid receptors (MOR), exhibiting antagonist properties . These interactions can modulate the activity of these receptors, affecting downstream signaling pathways and physiological responses.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to attenuate the behavioral effects of stress in animal models, indicating its potential impact on stress-related cellular pathways . Additionally, it may affect gene expression related to stress responses and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist at kappa opioid receptors (KOR) and mu opioid receptors (MOR), blocking their activity and preventing the downstream signaling that these receptors typically mediate . This inhibition can lead to changes in gene expression and cellular responses associated with these receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its activity over a certain period, but long-term effects on cellular function may vary depending on the experimental conditions . It is crucial to monitor the compound’s stability and degradation to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing stress-related behaviors . At higher doses, it could potentially cause toxic or adverse effects. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing any harmful outcomes.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. Understanding the metabolic pathways of this compound is crucial for predicting its behavior and effects in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studying these transport mechanisms can provide insights into the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

properties

IUPAC Name

2-methyl-2-pyrazin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLBXGBJQZSXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1176768-41-4
Record name 2-methyl-2-(pyrazin-2-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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